molecular formula C9H8N2O6 B189183 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol CAS No. 6291-50-5

2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol

Cat. No. B189183
CAS RN: 6291-50-5
M. Wt: 240.17 g/mol
InChI Key: ZAUXRJBGUWQKHU-SNAWJCMRSA-N
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Description

2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol, also known as MNPN, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. MNPN is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 275.2 g/mol. In

Scientific Research Applications

2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has been used in various scientific research applications, including as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has been shown to selectively detect NO in the presence of other reactive oxygen species, making it a valuable tool for studying the role of NO in biological systems.
2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has also been used as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to produce reactive oxygen species that can kill cancer cells. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has been shown to have high phototoxicity towards cancer cells, making it a promising candidate for PDT.

Mechanism Of Action

The mechanism of action of 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol in biological systems is not fully understood. However, it is known that 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol can undergo a photochemical reaction in the presence of light to produce reactive oxygen species, which can cause oxidative damage to cells. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has also been shown to interact with proteins and enzymes in biological systems, which may contribute to its biological effects.

Biochemical And Physiological Effects

Studies have shown that 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol can induce oxidative stress and DNA damage in cells, leading to cell death. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has been shown to have low toxicity towards normal cells, making it a promising candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has several advantages for lab experiments, including its high phototoxicity towards cancer cells, its selectivity for NO detection, and its low toxicity towards normal cells. However, 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to use in biological systems. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol also has a short half-life in biological systems, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol research, including the development of more efficient synthesis methods, the optimization of 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol for use in biological systems, and the exploration of its potential as a therapeutic agent for cancer and other diseases. 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol could also be used as a tool for studying the role of NO in biological systems and for developing new methods for detecting NO in vivo.

Synthesis Methods

2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol can be synthesized through a multistep process that involves the reaction of 2-methoxy-4-nitrophenol with ethyl nitroacetate in the presence of a base to form the intermediate compound, 2-methoxy-3-nitro-4-ethoxycarbonylphenol. This intermediate compound is then treated with acetic anhydride and pyridine to form 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol. The synthesis method for 2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol has been optimized to produce high yields and purity of the compound.

properties

CAS RN

6291-50-5

Product Name

2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol

Molecular Formula

C9H8N2O6

Molecular Weight

240.17 g/mol

IUPAC Name

2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol

InChI

InChI=1S/C9H8N2O6/c1-17-9-7(12)3-2-6(4-5-10(13)14)8(9)11(15)16/h2-5,12H,1H3/b5-4+

InChI Key

ZAUXRJBGUWQKHU-SNAWJCMRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])/C=C/[N+](=O)[O-])O

SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C=C[N+](=O)[O-])O

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C=C[N+](=O)[O-])O

Origin of Product

United States

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